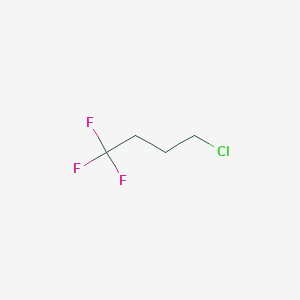
1,10-Phenanthroline-2,9-dicarbaldehyde
Übersicht
Beschreibung
1,10-Phenanthroline-2,9-dicarbaldehyde is an organic compound with the molecular formula C14H8N2O2. It is a derivative of 1,10-phenanthroline, a heterocyclic compound that contains two nitrogen atoms in its structure. This compound is known for its ability to form complexes with metal ions, making it a valuable ligand in coordination chemistry .
Wirkmechanismus
Target of Action
It has been suggested that this compound may have potential therapeutic applications , indicating that it may interact with biological targets.
Mode of Action
It’s known that 1,10-phenanthroline derivatives have been widely used as ligands in both analytical and coordination chemistry . This suggests that 1,10-Phenanthroline-2,9-dicarbaldehyde may interact with its targets through coordination chemistry.
Biochemical Pathways
It has been reported that solvothermal reactions of this compound dioxime with fecl3·6h2o or febr3 under solvothermal conditions yielded two trinuclear iron (iii) clusters . This suggests that the compound may be involved in redox reactions and metal ion coordination.
Pharmacokinetics
The compound is known to be a solid at room temperature , which could influence its absorption and distribution
Result of Action
It has been suggested that the compound and its nickel complex have antioxidant properties , indicating that it may have a role in mitigating oxidative stress.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and oxygen levels may affect its stability and efficacy.
Vorbereitungsmethoden
1,10-Phenanthroline-2,9-dicarbaldehyde can be synthesized through several methods. One common synthetic route involves the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine) using selenium dioxide in 1,4-dioxane as a solvent . The reaction conditions typically involve refluxing the mixture to achieve the desired product. Another method involves the reaction of this compound with thiosemicarbazide in ethanol under reflux conditions to form this compound-bis-(thiosemicarbazone) .
Analyse Chemischer Reaktionen
1,10-Phenanthroline-2,9-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,10-phenanthroline-2,9-dicarboxylic acid.
Reduction: It can be reduced to form 1,10-phenanthroline-2,9-dimethanol.
Common reagents used in these reactions include selenium dioxide for oxidation, sodium borohydride for reduction, and various amines and hydrazines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,10-Phenanthroline-2,9-dicarbaldehyde has several scientific research applications:
Coordination Chemistry: It is used as a ligand to form complexes with metal ions, which are studied for their magnetic and catalytic properties.
Analytical Chemistry: The compound is used in the detection and quantification of metal ions in various samples.
Biological Studies: It is used to study the inhibition of metallopeptidases, as it can chelate metal ions required for the catalytic activity of these enzymes.
Material Science:
Vergleich Mit ähnlichen Verbindungen
1,10-Phenanthroline-2,9-dicarbaldehyde is similar to other derivatives of 1,10-phenanthroline, such as:
1,10-Phenanthroline-2,9-dicarboxylic acid: This compound is an oxidized form of this compound and is used in similar applications.
1,10-Phenanthroline-2,9-dimethanol: This reduced form of this compound is also used as a ligand in coordination chemistry.
2,9-Diformyl-1,10-phenanthroline: Another derivative with similar coordination properties.
The uniqueness of this compound lies in its ability to form stable complexes with metal ions and its versatility in undergoing various chemical reactions, making it a valuable compound in multiple fields of research.
Eigenschaften
IUPAC Name |
1,10-phenanthroline-2,9-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2/c17-7-11-5-3-9-1-2-10-4-6-12(8-18)16-14(10)13(9)15-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXOPVFYZBGQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)C=O)N=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601273428 | |
| Record name | 1,10-Phenanthroline-2,9-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57709-62-3 | |
| Record name | 1,10-Phenanthroline-2,9-dicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57709-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,10-Phenanthroline-2,9-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



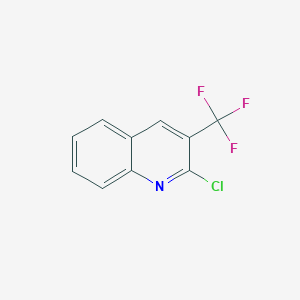

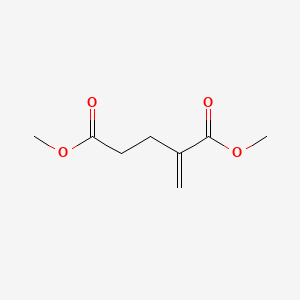




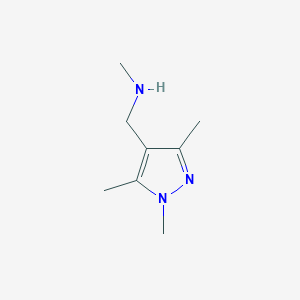

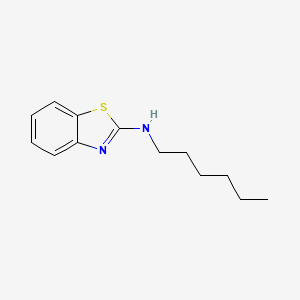
![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B1361107.png)
